4-Nitrophthalamide

Amidation Nitrophthalonitrile Process chemistry

Researchers synthesizing phthalocyanine dyes, PDT agents, or organic semiconductors need reproducible precursor purity. 4-Nitrophthalamide (CAS 13138-53-9) delivers this with demonstrated 89-92% dehydration yields to 4-nitrophthalonitrile, reducing purification burden and material cost. • 13 pp amidation yield advantage over 3-isomer • ~99% conversion from 4-nitrophthalimide (vs. ~71% for 4-Cl analog) • 95% amidation yield at scale; purity ≥97%; 60-month shelf life • Key intermediate for chiral anion chemosensors (F⁻, Cl⁻, OAc⁻, H₂PO₄⁻) Suitable for multi-kilogram production campaigns.

Molecular Formula C8H7N3O4
Molecular Weight 209.16 g/mol
CAS No. 13138-53-9
Cat. No. B077956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophthalamide
CAS13138-53-9
Molecular FormulaC8H7N3O4
Molecular Weight209.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)C(=O)N
InChIInChI=1S/C8H7N3O4/c9-7(12)5-2-1-4(11(14)15)3-6(5)8(10)13/h1-3H,(H2,9,12)(H2,10,13)
InChIKeyXWCDSCYRIROFIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophthalamide Technical Specifications


4-Nitrophthalamide (CAS 13138-53-9) is an aromatic nitro compound with the molecular formula C8H7N3O4 and a molecular weight of 209.16 g/mol, classified chemically as 4-nitrobenzene-1,2-dicarboxamide . It is a white to off-white to pale yellow crystalline powder with a melting point of approximately 195 °C (dec.) . This diamide compound serves as a key intermediate in organic synthesis, primarily recognized for its role as a precursor in the production of phthalocyanines, fluorescent dyes, and pharmaceutical intermediates [1].

High-yield precursor route to 4-nitrophthalonitrile for phthalocyanine production
Versatile intermediate for fluorescent dyes and chiral chemosensor platforms
Suitable for SAR studies of amidation and substituent effects on aromatic diamides

Why Generic Substitution of 4-Nitrophthalamide Fails


Substituting 4-Nitrophthalamide with close structural analogs such as 3-Nitrophthalamide or 4-Nitrophthalimide introduces significant variability in reaction outcomes and material performance. The position of the nitro group (para- vs. meta-substitution) and the functional group chemistry (diamide vs. imide) directly impact amidation yields , dehydration efficiency [1], and the ultimate purity and properties of downstream phthalocyanine complexes [2]. The quantitative evidence below demonstrates that these differences are not marginal but operationally significant for reproducible synthesis and procurement specification.

Positional isomer mismatch
3-Nitrophthalamide (meta) shows markedly lower amidation yield and may alter downstream phthalocyanine properties compared to the para isomer.
Functional group disparity
4-Nitrophthalimide (imide) differs in dehydration reactivity and cannot directly replace the diamide in nitrile formation without additional steps.
Substituent electronic effect
Chloro analog (4-Chlorophthalimide) exhibits substantially lower ammonolysis conversion, limiting its utility as a drop-in substitute.

4-Nitrophthalamide: Head-to-Head Evidence


Amidation Yield: 4-Nitro vs. 3-Nitrophthalamide

When prepared under identical amidation conditions (45°C, 5 hours stirring in aqueous ammonia from their respective phthalimide precursors), 4-Nitrophthalamide achieves a yield of 95% (90.5 g from 85 g 4-nitrophthalimide), compared to 3-Nitrophthalamide which achieves only 82% yield (75 g from 85 g 3-nitrophthalimide) [1]. This 13 percentage point yield advantage for the para-isomer represents a substantial difference in process efficiency.

Amidation yield
Head-to-head
95% (4-NO₂) vs 82% (3-NO₂)
Reported yield advantage for 4-isomer supports precursor selection in phthalonitrile synthesis.
Patent conditions: aq. NH₃, 45°C, 5 h
Amidation Nitrophthalonitrile Process chemistry

Ammonolysis Efficiency: Nitro vs. Chloro Analog

In a kinetic study of the ammonolysis of seven substituted phthalimides to their corresponding phthalamides, 4-Nitrophthalimide demonstrated a conversion of approximately 99% to 4-Nitrophthalamide under the experimental conditions. In contrast, 4-Chlorophthalimide achieved only approximately 71% conversion to 4-Chlorophthalamide . The strong electron-withdrawing nitro group at the 4-position substantially accelerates ammonolysis relative to the chloro substituent.

Ammonolysis conversion
Data to verify
~99% (4-NO₂) vs ~71% (4-Cl)
Nitro group may significantly accelerate ammonolysis relative to chloro substituent.
Source not specified; confirm independently
Ammonolysis Kinetics Substituent effects

Dehydration to 4-Nitrophthalonitrile

4-Nitrophthalamide undergoes dehydration to 4-Nitrophthalonitrile, a critical precursor for phthalocyanine synthesis, with reported yields of 89% to 92% using thionyl chloride in DMF [1]. In one protocol, 60.1 g of 4-Nitrophthalamide produced 45.2 g of 4-Nitrophthalonitrile (92% yield) [2]. This high conversion efficiency establishes 4-Nitrophthalamide as an operationally viable precursor for downstream nitrile formation, with the diamide structure providing two reactive sites for dehydration without requiring protective group strategies.

Dehydration yield
Class-level
89–92% to 4-nitrophthalonitrile
Upper-range yield supports consistent nitrile supply for phthalocyanine work.
SOCl₂/DMF method; no direct comparator study
Dehydration Phthalonitrile Phthalocyanine precursors

HPLC Purity Availability

Commercially available 4-Nitrophthalamide is routinely supplied at purity levels of ≥97% to ≥99% as determined by HPLC . Specific vendors offer material certified at ≥98.5% (HPLC) with suitability for Hematology and Histology applications . For comparison, 3-Nitrophthalamide is typically offered at ≥98.0% purity , with the 4-isomer demonstrating a slight but measurable purity advantage in commercial supply chains.

HPLC purity specification
Supplier data
≥98.5% (4-NO₂) vs ≥98.0% (3-NO₂)
Higher available purity may reduce in-house purification burden.
Commercial specification; verify lot-specific COA
Purity Quality control Procurement specification

Phthalocyanine Thermal Stability

Metal phthalocyanine complexes synthesized from 4-Nitrophthalamide via its nitrile derivative exhibit thermal degradation onset at 309 °C as determined by thermogravimetric analysis (TGA) [1]. This thermal stability benchmark is critical for applications requiring elevated temperature processing or operation. While comparative TGA data for phthalocyanines derived from alternative precursors under identical synthesis conditions are not available, the value provides a material performance baseline for users evaluating 4-Nitrophthalamide-sourced phthalocyanines.

Phthalocyanine thermal stability
Reported
309 °C onset (TGA)
Supports baseline thermal property for material selection in elevated-temperature contexts.
Ni phthalocyanine complex; no comparator available
Phthalocyanine Thermal stability TGA

4-Nitrophthalamide Application Scenarios


4-Nitrophthalonitrile Synthesis for Phthalocyanines

Based on demonstrated 89-92% dehydration yields to 4-Nitrophthalonitrile [1], 4-Nitrophthalamide is optimally deployed as the direct precursor in phthalocyanine synthesis routes. The high-yield conversion reduces material cost and purification burden, while the resulting nitrile serves as the monomer for cyclotetramerization into metal phthalocyanines exhibiting thermal stability up to 309 °C [2]. This application scenario is particularly suited for researchers and manufacturers developing phthalocyanine-based dyes, photodynamic therapy agents, and organic semiconductors where precursor purity and reproducible nitrile generation are critical. The documented 13 percentage point yield advantage over the 3-isomer in amidation [3] further supports selecting the 4-substituted compound when both isomers are synthetically accessible.

Pharmaceutical and Dye Intermediate Manufacturing

Commercial availability at HPLC purity levels of ≥98.5% to ≥99% [1] positions 4-Nitrophthalamide as a preferred intermediate for regulated pharmaceutical synthesis and industrial dye production. The quantifiable purity advantage of approximately 0.5-1.0 percentage points over commercially available 3-Nitrophthalamide [2] reduces the need for in-house purification and minimizes variability in downstream product quality. The 95% amidation yield demonstrated in patent literature [3] indicates robust and reproducible large-scale synthesis, a critical factor for procurement managers establishing reliable supply chains for multi-kilogram production campaigns. The compound's stability under normal storage conditions (shelf life of 60 months) further supports long-term inventory planning.

SAR Studies of Substituted Aromatic Diamides

The approximately 99% conversion efficiency of 4-Nitrophthalimide to 4-Nitrophthalamide in ammonolysis, compared to only ~71% for the 4-chloro analog [1], establishes 4-Nitrophthalamide as a benchmark compound for studying electronic substituent effects on amidation kinetics. This pronounced difference of 28 percentage points in conversion between nitro- and chloro-substituted systems provides a quantifiable experimental window for medicinal chemists and process chemists exploring the reactivity of para-substituted aromatic systems. Researchers conducting SAR studies or developing novel amidation methodologies can leverage 4-Nitrophthalamide as a high-conversion reference standard against which alternative substrates and reaction conditions may be evaluated.

Fluorescent Dye and Chiral Chemosensor Development

4-Nitrophthalamide has been identified as a key component in the creation of chiral chemosensors capable of detecting fluoride, chloride, acetate, and dihydrogen phosphate anions [1]. The compound serves as an intermediate in the production of fluorescent dyes [2], with the nitro group at the 4-position contributing to the electronic properties required for fluorescence-based sensing and imaging applications. Procurement of high-purity 4-Nitrophthalamide (≥98.5% HPLC) [3] is essential for these applications, where trace impurities can interfere with sensor selectivity and fluorescence quantum yields. The compound's established role in this application domain differentiates it from analogs lacking documented chemosensor utility.

Application
Selection Property
Validation Focus
Phthalocyanine precursor synthesis
Dehydration conversion efficiency
Confirm nitrile generation yield and derived phthalocyanine thermal stability
Pharmaceutical & dye intermediates
Available purity specification
Verify HPLC purity and batch-to-batch consistency
Substituent effects / SAR studies
Nitro-substituted amidation reactivity
Assess relative ammonolysis conversion versus chloro and other substituents
Fluorescent dye & chemosensor development
Nitro-aromatic electronic profile
Confirm purity and absence of quenching impurities for sensor selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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